3-Methoxyterprenin
Description
3-Methoxyterprenin is a naturally occurring p-terphenyl derivative isolated from fungal species such as Aspergillus candidus and other Aspergillus strains . Structurally, it belongs to the family of oxygenated p-terphenyls, characterized by three linearly fused phenyl rings with varying substituents. The molecular formula of 3-Methoxyterprenin is C26H28O5, as determined by HR-ESIMS (high-resolution electrospray ionization mass spectrometry) data . Key structural features include:
- A methoxy group (-OCH3) at the C-3 position of the central phenyl ring.
- Hydroxyl groups at specific positions (e.g., C-4' and C-4'') in its non-methylated analogues.
- A prenyl side chain, which is common in bioactive fungal metabolites .
3-Methoxyterprenin has been studied for its immunosuppressive activity, particularly in inhibiting T-cell proliferation induced by concanavalin A (Con A) and lipopolysaccharide (LPS), with IC50 values of 2.0 ng/mL and 8.0 ng/mL, respectively . Its bioactivity profile positions it as a compound of interest in drug discovery, especially for autoimmune diseases.
Properties
Molecular Formula |
C26H28O6 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2,5-dimethoxy-6-[3-methoxy-4-(3-methylbut-2-enoxy)phenyl]phenol |
InChI |
InChI=1S/C26H28O6/c1-16(2)12-13-32-21-11-8-18(14-22(21)29-3)24-23(30-4)15-20(26(31-5)25(24)28)17-6-9-19(27)10-7-17/h6-12,14-15,27-28H,13H2,1-5H3 |
InChI Key |
DRMJSVKKPZSZSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C=C(C=C1)C2=C(C=C(C(=C2O)OC)C3=CC=C(C=C3)O)OC)OC)C |
Synonyms |
3-methoxyterprenin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The table below summarizes structural differences between 3-Methoxyterprenin and related p-terphenyl derivatives:
Key Observations :
- 4''-Deoxyterprenin lacks a hydroxyl group at C-4'', which correlates with diminished bioactivity compared to 3-Methoxyterprenin .
Bioactivity Comparison
The immunosuppressive activities of 3-Methoxyterprenin and analogues are compared below:
| Compound | IC50 (Con A-induced proliferation) | IC50 (LPS-induced proliferation) | Reference |
|---|---|---|---|
| 3-Methoxyterprenin | 2.0 ng/mL | 8.0 ng/mL | |
| Terprenin | 1.2 ng/mL | 4.5 ng/mL | |
| 4''-Deoxyterprenin | 5.6 ng/mL | 15.6 ng/mL |
Key Findings :
- Terprenin exhibits superior activity to 3-Methoxyterprenin, likely due to the presence of a hydroxyl group at C-3, which may facilitate hydrogen bonding with biological targets .
- 4''-Deoxyterprenin shows significantly reduced potency, highlighting the critical role of the C-4'' hydroxyl group in bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
